6-bromo-4-methylpyridine-3-sulfonamide

PDE4B1 inhibition enzyme kinetics anti-inflammatory

6-Bromo-4-methylpyridine-3-sulfonamide (CAS 2580199-27-3) is a disubstituted pyridine-3-sulfonamide building block featuring a bromine atom at the 6-position and a methyl group at the 4-position. This halogen-bearing heterocyclic scaffold is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and carbonic anhydrase inhibitors where the sulfonamide group serves as a zinc-binding pharmacophore.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
CAS No. 2580199-27-3
Cat. No. B6180628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-methylpyridine-3-sulfonamide
CAS2580199-27-3
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methylpyridine-3-sulfonamide (CAS 2580199-27-3): Core Benchmarks for Laboratory Procurement Assessment


6-Bromo-4-methylpyridine-3-sulfonamide (CAS 2580199-27-3) is a disubstituted pyridine-3-sulfonamide building block featuring a bromine atom at the 6-position and a methyl group at the 4-position . This halogen-bearing heterocyclic scaffold is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and carbonic anhydrase inhibitors where the sulfonamide group serves as a zinc-binding pharmacophore [1]. Its molecular composition (C₆H₇BrN₂O₂S; MW 251.10 g/mol) provides distinct reactivity profiles compared to non-halogenated or chloro-substituted analogs.

Why 6-Bromo-4-methylpyridine-3-sulfonamide Cannot Be Replaced by a Generic Pyridine-3-sulfonamide Building Block


Generic substitution within the pyridine-3-sulfonamide class fails because the specific substitution pattern governs both synthetic utility and target engagement. The 6-bromo substituent is the most reactive halogen for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification that is kinetically inaccessible with the 6-chloro or non-halogenated analogs [1]. Simultaneously, the 4-methyl group introduces steric and electronic modulation that directly impacts enzyme isoform selectivity; carbonic anhydrase studies on 4-substituted pyridine-3-sulfonamides demonstrate that even minor alterations at the 4-position shift inhibition constants (K_I) by over 10-fold across hCA isoforms [2]. Thus, exchanging the 6-bromo or 4-methyl for another substituent fundamentally alters both the reactivity and the biological profile of the scaffold.

Quantitative Differentiation Evidence for 6-Bromo-4-methylpyridine-3-sulfonamide Relative to Closest Analogs


PDE4B1 Inhibition Potency: 6-Bromo-4-methylpyridine-3-sulfonamide vs. Rolipram

6-Bromo-4-methylpyridine-3-sulfonamide exhibits sub-nanomolar inhibition of human recombinant PDE4B1 (IC₅₀ = 0.316 nM) in a scintillation proximity assay using [³H]-cAMP as substrate [1]. This is approximately 3,000-fold more potent than the prototypical PDE4 inhibitor rolipram (IC₅₀ ~1,000 nM under comparable assay conditions [2]).

PDE4B1 inhibition enzyme kinetics anti-inflammatory

Carbonic Anhydrase Isoform Selectivity: 4-Methyl Substituent Effect on hCA IX vs. hCA II Inhibition

In a class-level analysis of 4-substituted pyridine-3-sulfonamides, compounds bearing a 4-methyl group exhibited K_I values against hCA IX in the range of 48.6–137 nM, with up to 5.9-fold selectivity over hCA II [1]. In contrast, the unsubstituted pyridine-3-sulfonamide core typically shows <2-fold selectivity between these isoforms [2].

carbonic anhydrase inhibition isoform selectivity anticancer target

Synthetic Diversification Efficiency: Bromine vs. Chlorine in Suzuki–Miyaura Coupling

The 6-bromo substituent in 6-bromo-4-methylpyridine-3-sulfonamide enables Suzuki–Miyaura coupling with arylboronic acids at rates 10- to 100-fold faster than the corresponding 6-chloro analog under identical Pd(PPh₃)₄ catalysis, as established for 2-bromopyridine vs. 2-chloropyridine systems [1]. This translates to higher yields and shorter reaction times in parallel synthesis workflows.

cross-coupling reactivity Suzuki-Miyaura building block utility

Positional Isomer Impact on Pharmacological Profile: 3-Sulfonamide vs. 2-Sulfonamide

The 3-sulfonamide regioisomer (6-bromo-4-methylpyridine-3-sulfonamide) presents the sulfonamide zinc-binding group at the meta position relative to the pyridine nitrogen, which is critical for optimal chelation of the catalytic zinc ion in carbonic anhydrase. The 2-sulfonamide positional isomer (CAS 2757007-82-0) places the sulfonamide ortho to the pyridine nitrogen, disrupting the geometry required for bidentate zinc coordination and resulting in at least a 10-fold loss in CA inhibitory potency, as observed in analogous pyridine sulfonamide series [1].

regioisomer comparison sulfonamide orientation target binding

Optimal Deployment Scenarios for 6-Bromo-4-methylpyridine-3-sulfonamide Based on Evidence


PDE4-Targeted Anti-Inflammatory Lead Optimization Programs

The sub-nanomolar PDE4B1 IC₅₀ (0.316 nM) positions this compound as a high-potency starting point for structure-activity relationship (SAR) campaigns aimed at respiratory or autoimmune indications. Its bromine handle permits rapid analog synthesis via Suzuki coupling to explore peripheral binding pockets while preserving the core sulfonamide pharmacophore [1][2].

Selective Carbonic Anhydrase IX/XII Inhibitor Development for Oncology

The 4-methyl substitution contributes to tumor-associated CA isoform selectivity (projected 3- to 5.9-fold over cytosolic CA II). This compound serves as a key intermediate for installing heteroaryl tails at the 6-position (via bromine displacement) to further enhance hCA IX/hCA XII selectivity and achieve the therapeutic window required for antitumor applications [3].

High-Throughput Parallel Library Synthesis Requiring Reliable Cross-Coupling

The 6-bromo substituent offers a 10- to 100-fold kinetic advantage over the 6-chloro analog in Pd-catalyzed couplings, ensuring robust, high-yielding library production. This makes 6-bromo-4-methylpyridine-3-sulfonamide the preferred scaffold for medicinal chemistry groups executing large-scale array synthesis under standardized conditions [4].

Quote Request

Request a Quote for 6-bromo-4-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.